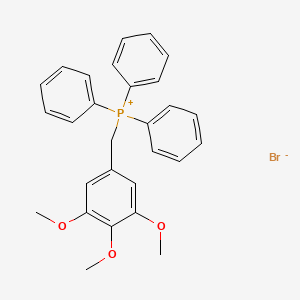

Triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide

Description

Properties

IUPAC Name |

triphenyl-[(3,4,5-trimethoxyphenyl)methyl]phosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O3P.BrH/c1-29-26-19-22(20-27(30-2)28(26)31-3)21-32(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25;/h4-20H,21H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQCYFWOOKHMQB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28BrO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61240-20-8 | |

| Record name | Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61240-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, bromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Phosphorus Tribromide-Mediated Alkylation

The most widely documented method for synthesizing triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide involves the reaction of 3,4,5-trimethoxybenzyl alcohol with phosphorus tribromide (PBr₃) to generate the intermediate 3,4,5-trimethoxybenzyl bromide, which is subsequently reacted with triphenylphosphine (PPh₃).

Step 1: Synthesis of 3,4,5-Trimethoxybenzyl Bromide

3,4,5-Trimethoxybenzyl alcohol is treated with PBr₃ in dichloromethane at 0°C under an inert atmosphere. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by bromide. The crude product is neutralized with saturated sodium bicarbonate and extracted into dichloromethane.

Step 2: Formation of the Phosphonium Salt

The intermediate bromide is reacted with triphenylphosphine in toluene under reflux conditions. The nucleophilic attack of triphenylphosphine on the benzyl bromide yields the quaternary phosphonium salt, which precipitates as a crystalline solid upon cooling.

Key Reaction Parameters

| Parameter | Conditions |

|---|---|

| Solvent (Step 1) | Dichloromethane |

| Temperature (Step 1) | 0°C → room temperature |

| Solvent (Step 2) | Toluene |

| Temperature (Step 2) | Reflux (110°C) |

| Reaction Time (Step 2) | 12–24 hours |

This method achieves yields of 70–85% for the phosphonium salt, with purity confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Alternative Alkylation Agents

While PBr₃ is the standard reagent for bromide formation, other brominating agents such as hydrogen bromide (HBr) or thionyl bromide (SOBr₂) may be employed. However, these alternatives are less commonly reported due to challenges in controlling exothermic reactions or byproduct formation. For instance, HBr gas requires careful handling under anhydrous conditions, and SOBr₂ may introduce sulfur-containing impurities.

Reaction Optimization

Solvent Selection

The choice of solvent critically impacts reaction efficiency:

- Dichloromethane is preferred for the bromination step due to its low polarity, which minimizes side reactions such as ether formation.

- Toluene facilitates the phosphonium salt formation by dissolving both triphenylphosphine and the benzyl bromide intermediate while tolerating high temperatures.

Polar aprotic solvents like dimethylformamide (DMF) are avoided due to their tendency to stabilize ionic intermediates, which can lead to premature precipitation and reduced yields.

Temperature Control

- Bromination Step : Maintaining 0°C during PBr₃ addition prevents thermal decomposition of the reagent and ensures regioselective substitution.

- Phosphonium Formation : Refluxing toluene (110°C) accelerates the SN2 mechanism by increasing the kinetic energy of reactants, though prolonged heating (>24 hours) risks phosphine oxidation.

Purification Techniques

Crude this compound is purified via:

- Recrystallization : Dissolving the solid in hot ethanol and cooling to −20°C yields needle-like crystals with >98% purity.

- Column Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) removes residual triphenylphosphine oxide, though this method is less efficient for large-scale preparations.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.70–7.45 (m, 15H, PPh₃), 6.45 (s, 2H, aryl-H), 4.20 (d, 2H, CH₂P), 3.85 (s, 6H, OCH₃), 3.80 (s, 3H, OCH₃).

- ³¹P NMR (162 MHz, CDCl₃) : δ 23.5 ppm (quartet, J = 12 Hz).

- Mass Spectrometry (ESI+) : m/z 523.4 [M–Br]⁺, consistent with the molecular formula C₂₈H₂₈BrO₃P.

Applications in Organic Synthesis

This phosphonium salt is a key precursor in Wittig reactions for synthesizing bioactive stilbenes. For example, it reacts with nitrobenzaldehyde to form (Z/E)-stilbene mixtures, which are further functionalized into combretastatin analogs with antitumor activity. The reaction’s stereochemical outcome depends on the ylide’s stability, which is enhanced by the electron-donating methoxy groups on the benzyl moiety.

Chemical Reactions Analysis

Triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The phosphonium group can engage in coupling reactions with other organic molecules, forming new carbon-phosphorus bonds.

Common reagents used in these reactions include strong nucleophiles like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound can be used in studies involving phosphonium-based probes for cellular imaging and tracking.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide involves its ability to interact with biological membranes and cellular components. The phosphonium ion facilitates the compound’s uptake into cells, where it can target specific molecular pathways. The methoxy groups on the benzyl ring may enhance its lipophilicity, improving its interaction with lipid membranes .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide

- Molecular Formula : C₂₈H₂₈BrO₃P

- Molecular Weight : 523.40 g/mol

- CAS No.: 61240-20-8

- ChemSpider ID : 329250

Synthesis :

This compound is synthesized by reacting 3,4,5-trimethoxybenzyl bromide with triphenylphosphine (PPh₃) in toluene or THF under reflux. The reaction proceeds via nucleophilic substitution, yielding the phosphonium salt with high efficiency (84–96.4% yield) .

Comparison with Similar Phosphonium Bromide Compounds

Substituent Variations and Structural Analogues

The table below highlights key structural differences and applications of analogous phosphonium salts:

*Molecular weight calculated for triflate salt.

Reaction Efficiency and Selectivity

Wittig Reaction Performance :

- The 3,4,5-trimethoxybenzyl derivative shows superior reactivity in forming Z/E-stilbenes due to electron-rich aromatic systems. For example, it achieves 38–57% yields in combretastatin syntheses .

- In contrast, benzyl triphenylphosphonium bromide (BTPPB) is less reactive in Wittig reactions due to the absence of electron-donating methoxy groups .

Corrosion Inhibition :

Physicochemical Properties and Stability

- Solubility: The 3,4,5-trimethoxy substitution increases hydrophilicity compared to non-methoxy analogs, enhancing solubility in polar aprotic solvents like THF . Fluorinated analogs (e.g., tris(3-trifluoromethylphenyl)phosphonium salts) exhibit improved membrane permeability due to lipophilic CF₃ groups .

Thermal Stability :

Key Research Findings and Innovations

Combretastatin A-4 Synthesis :

- The 3,4,5-trimethoxybenzyl phosphonium salt enables a streamlined synthesis of combretastatin A-4 via Wittig reaction with isovanillin derivatives, achieving an overall yield of 32% .

- Modifications to the phosphonium salt’s counterion (e.g., triflate vs. bromide) influence reaction kinetics and byproduct formation .

Corrosion Inhibition Mechanism :

- BTPPB adsorbs onto mild steel surfaces via π-electrons from the benzyl group, forming a protective layer that impedes acid-induced corrosion .

Radiopharmaceutical Applications: Boronate-containing phosphonium salts (e.g., triphenyl(4-boronobenzyl)phosphonium triflate) are used in positron emission tomography (PET) tracer synthesis, leveraging boron’s neutron-capture properties .

Biological Activity

Triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide (TPMTBP) is a phosphonium salt with significant potential in biological research and applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula: C28H28BrO3P

- Molecular Weight: 523.398 g/mol

- CAS Number: 61240-20-8

TPMTBP is synthesized through the reaction of triphenylphosphine with 3,4,5-trimethoxybenzyl bromide in solvents like acetonitrile or dichloromethane under reflux conditions. The compound is purified via recrystallization or column chromatography.

TPMTBP's biological activity is largely attributed to its phosphonium ion, which facilitates cellular uptake and interaction with biological membranes. The presence of methoxy groups enhances its lipophilicity, allowing better penetration into lipid bilayers. This property is crucial for its role in cellular imaging and as a potential therapeutic agent .

Biological Applications

-

Anticancer Activity

- In vitro studies have demonstrated that TPMTBP exhibits antiproliferative effects against various human tumor cell lines including HeLa (cervical cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values indicate significant cytotoxicity at low concentrations .

- The compound has been linked to the inhibition of specific molecular pathways involved in cancer cell proliferation.

-

Antifungal Properties

- The 3,4,5-trimethoxyphenyl group found in TPMTBP is associated with antifungal activity seen in natural products like Brittonin A and B. Studies suggest that compounds with this moiety may inhibit fungal growth effectively .

- Research on derivatives shows that phosphonium salts can enhance antifungal activity when incorporated into chitosan matrices, demonstrating potential applications in agricultural biotechnology .

-

Cellular Imaging

- TPMTBP has been utilized as a probe for cellular imaging due to its ability to target specific cellular components. Its phosphonium nature allows it to accumulate in mitochondria, making it valuable for studying mitochondrial function and dynamics.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa | 1.0 | |

| Anticancer | HT-29 | 0.8 | |

| Anticancer | MCF-7 | 0.5 | |

| Antifungal | Fusarium oxysporum | 0.5 | |

| Antifungal | Colletotrichum lagenarium | 1.0 |

Notable Research Insights

- A study indicated that the incorporation of TPMTBP into chitosan significantly enhanced antifungal properties against various phytopathogens, achieving over 75% inhibition at concentrations as low as 0.5 mg/mL .

- Research involving the Wittig reaction has shown that derivatives of TPMTBP can be synthesized to optimize their biological activity further, particularly in anticancer applications .

Q & A

Q. What are the standard synthetic protocols for preparing Triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide?

The compound is synthesized via a two-step process:

Bromination : Reacting 3,4,5-trimethoxybenzyl alcohol with LiBr/MeSiCl in anhydrous dichloromethane to yield 3,4,5-trimethoxybenzyl bromide (II) .

Phosphonium Salt Formation : Condensing the bromide (II) with triphenylphosphine in refluxing acetonitrile or THF, followed by precipitation with diethyl ether .

Key Considerations : Ensure anhydrous conditions and inert atmosphere (N/Ar) to prevent hydrolysis or oxidation. Purity is confirmed via -NMR and melting point analysis.

Q. How is the compound characterized post-synthesis?

- Spectroscopic Analysis : - and -NMR verify the structure, with characteristic peaks for methoxy groups (δ ~3.7–3.9 ppm) and aromatic protons .

- X-ray Diffraction : Powder XRD coupled with direct-space genetic algorithms resolves crystal packing and molecular conformation, particularly for derivatives like 3,4,5-trimethoxybenzyl bromide .

- Chromatography : Column chromatography (silica gel, Hex/EtOAc) isolates isomers post-Wittig reactions .

Advanced Research Questions

Q. How can Wittig reaction conditions be optimized for higher cis-selectivity in Combretastatin A-4 synthesis?

- Temperature Control : Conduct reactions at −78°C to favor kinetically controlled cis-isomer formation .

- Base Selection : Use strong bases like n-BuLi or t-BuOK to generate ylides efficiently .

- Stoichiometry : Maintain a 1:1 molar ratio of phosphonium salt to aldehyde to minimize side reactions .

- Post-Reaction Processing : Isolate cis-isomers via recrystallization (e.g., anhydrous ethanol) or chromatographic separation .

Q. What challenges arise in determining crystal structures using powder vs. single-crystal XRD?

- Powder XRD Limitations : Overlapping diffraction peaks complicate phase identification, requiring advanced techniques like the direct-space genetic algorithm for structure solution .

- Refinement Tools : SHELX software (e.g., SHELXL for refinement) is critical for resolving disorder in methoxy groups or benzyl moieties, even with twinned or high-symmetry data .

- Comparison with Single-Crystal Data : Single-crystal methods provide higher resolution but require suitable crystal growth, which is challenging for hygroscopic or amorphous derivatives .

Q. How should researchers address low yields or isomer mixtures in Wittig reactions?

- Mechanistic Insight : Competing E/Z isomerization may occur at higher temperatures. Use low-boiling solvents (e.g., THF) and rapid quenching to arrest equilibrium .

- Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium salts) to enhance ylide reactivity .

- Yield Optimization : Scale reactions under inert atmospheres and pre-dry reagents to mitigate moisture-induced side reactions .

Q. What is the compound’s role in developing tubulin inhibitors like Combretastatin A-4?

- Mechanism : The phosphonium salt serves as a ylide precursor in Wittig reactions, coupling with aldehydes (e.g., 4-methoxy-3-silyloxybenzaldehyde) to form cis-stilbene cores critical for tubulin binding .

- Biological Relevance : The cis-configuration mimics natural combretastatins, inhibiting microtubule polymerization and disrupting cancer cell mitosis .

- Methodological Note : Post-reaction desilylation (e.g., using TBAF) removes protecting groups to yield bioactive compounds .

Q. How are genetic algorithms applied in structure determination from powder XRD data?

- Workflow : Generate trial crystal structures via simulated annealing, then refine against experimental patterns using Rietveld methods .

- Case Study : For 3,4,5-trimethoxybenzyl bromide, this approach resolved molecular conformation (e.g., methoxy group orientation) and unit-cell parameters with <5% R-factor deviation .

- Advantages : Eliminates reliance on single crystals, enabling analysis of metastable or poorly crystalline phases .

Q. What software tools are essential for refining crystal structures of derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.